2,5,7-Trimethyl-1-phenylbenzimidazole
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Overview
Description
2,5,7-Trimethyl-1-phenylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with three methyl groups and a phenyl group attached to the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trimethyl-1-phenylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with trimethyl orthoformate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of benzimidazoles, including this compound, often involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2,5,7-Trimethyl-1-phenylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as cerium(IV) ammonium nitrate.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or alkylated benzimidazole derivatives.
Scientific Research Applications
2,5,7-Trimethyl-1-phenylbenzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,5,7-Trimethyl-1-phenylbenzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit DNA synthesis by binding to DNA polymerase or interfere with cell division by targeting microtubules .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Lacks the three methyl groups present in 2,5,7-Trimethyl-1-phenylbenzimidazole.
5,6-Dimethylbenzimidazole: Contains two methyl groups but lacks the phenyl group.
2-Methylbenzimidazole: Contains only one methyl group and no phenyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a phenyl group enhances its stability, bioavailability, and pharmacological activity compared to other benzimidazole derivatives .
Biological Activity
2,5,7-Trimethyl-1-phenylbenzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
- Molecular Formula : C16H17N
- Molecular Weight : 237.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It can modulate enzyme activity and receptor interactions through non-covalent binding mechanisms such as hydrogen bonding and hydrophobic interactions. This modulation can influence several cellular processes including proliferation, apoptosis, and immune response.
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzimidazole derivatives, including this compound. The compound has been shown to exhibit significant inhibitory effects against various viruses.
Virus Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
---|---|---|---|
BVDV | 0.09 - 41 | >1000 | >24 |
HCV | 31.9 - 32.2 | >1000 | >31 |
Data derived from antiviral assays indicate that the compound exhibits a favorable selectivity index against BVDV and HCV, suggesting it may be a promising candidate for further development in antiviral therapies .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce cytotoxic effects on various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (Breast) | 16.38 | Induction of apoptosis and cell cycle arrest |
HeLa (Cervical) | 29.39 | Inhibition of DNA synthesis |
These findings indicate that this compound may act by disrupting cell cycle progression and promoting apoptosis in cancer cells .
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against both bacterial and fungal strains.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 4 |
Streptococcus faecalis | 8 |
Candida albicans | 64 |
The antimicrobial activity suggests potential applications in treating infections caused by resistant strains .
Case Studies
- Antiviral Efficacy Against BVDV : A study evaluated the efficacy of various benzimidazole derivatives against BVDV. The results indicated that compounds with specific substitutions at the benzimidazole scaffold exhibited enhanced antiviral activity, with this compound being one of the most potent candidates .
- Cytotoxicity in Cancer Cells : In a comparative study involving several benzimidazole derivatives, this compound demonstrated superior cytotoxic effects against MDA-MB-231 cells compared to other derivatives. The study utilized flow cytometry to analyze cell cycle distribution post-treatment .
Properties
Molecular Formula |
C16H16N2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2,5,7-trimethyl-1-phenylbenzimidazole |
InChI |
InChI=1S/C16H16N2/c1-11-9-12(2)16-15(10-11)17-13(3)18(16)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI Key |
YGIYVNIZKGZOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(N2C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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